Gentacycol

Description

Historical Context of Discovery and Isolation

The discovery of gentamicin (B1671437) marked a significant advancement in the fight against bacterial infections. It was identified relatively later than some of the initial groundbreaking antibiotics like penicillin and streptomycin.

Origin from Micromonospora purpurea and Related Species

Gentamicin is naturally produced by the fermentation of Micromonospora purpurea, a species of actinomycete bacteria found in soil and water. drugbank.compfizer.comwikipedia.orgsigmaaldrich.comsigmaaldrich.com The name "Gentamicin" is derived from the vivid purple color of M. purpurea cultures, similar to the dye Gentian Violet. wikipedia.org While M. purpurea is the primary source, other Micromonospora species, such as M. echinospora, are also known to produce gentamicin or related compounds. sigmaaldrich.comgoogle.comgoogle.com Early research also explored variant strains of M. echinospora, including M. echinospora var. pallida and M. echinospora var. ferruginea, for their gentamycin-producing properties. google.comgoogle.com

Significance in the History of Antibiotic Development

The discovery of gentamicin in 1963 by Weinstein, Wagman, and colleagues at Schering Corporation was a notable event in antibiotic history. drugbank.comwikipedia.org Its introduction for medical use in 1964 and subsequent intravenous usage starting in 1971 solidified its importance. wikipedia.org Gentamicin became one of the most frequently prescribed aminoglycosides due to its broad spectrum of activity, particularly against severe gram-negative infections, including those caused by Pseudomonas aeruginosa. drugbank.comnih.gov Its effectiveness against strains resistant to other antibiotics, such as tetracycline, chloramphenicol, and kanamycin, further highlighted its significance. sigmaaldrich.com The drug remains a mainstay for use in sepsis and is included in the World Health Organization's List of Essential Medicines. wikipedia.org

Classification within Aminoglycoside Antibiotics

Gentamicin is classified as an aminoglycoside antibiotic. drugbank.comnih.govpfizer.commayoclinic.org Aminoglycosides are a class of bactericidal antibiotics that primarily exert their effect by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. mayoclinic.orgwikipedia.orgsigmaaldrich.comsmpdb.ca This disruption of protein synthesis is typically lethal to the bacteria. mayoclinic.orgwikipedia.org The mechanism involves interfering with the ribosome's ability to accurately interpret mRNA and select the correct tRNA. wikipedia.org Aminoglycosides are characterized by their polycationic nature, which facilitates their initial binding to the negatively charged components of bacterial cell membranes. drugbank.com

Composition as a Complex of Closely Related Congeners (e.g., Gentamicins C1, C1a, C2)

Gentamicin is not a single chemical entity but rather a complex mixture of closely related aminoglycoside components, known as congeners. drugbank.compfizer.comwikipedia.orgguidetomalariapharmacology.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.gov The major components of the gentamicin complex are Gentamicin C1, Gentamicin C1a, and Gentamicin C2. wikipedia.orgsigmaaldrich.comguidetomalariapharmacology.orgresearchgate.netmdpi.comresearchgate.netnih.gov Other minor components, including Gentamicin C2a and C2b, are also present. wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.net These congeners share a common aminocyclitol backbone, 2-deoxystreptamine (B1221613), substituted with amino sugar molecules. wikipedia.org The variations among the major components primarily involve differences in methylation patterns on the 2-amino-hexose ring. mdpi.com Gentamicin C1a lacks methyl groups on this ring, while Gentamicin C1 and C2 both have a methyl group at the 6' position. mdpi.com Gentamicin C1 is further N-methylated at this position, whereas Gentamicin C2 has free amines. mdpi.com

The relative proportions of these congeners can vary in commercial gentamicin products. According to United States Pharmacopeia (USP) standards, the composition of gentamicin drug products typically falls within specific ranges: 25-50% Gentamicin C1, 10-35% Gentamicin C1a, and 25-55% of Gentamicin C2 and C2a combined. researchgate.netresearchgate.netnih.gov Studies have shown that the relative amounts of these congeners can differ between various commercial formulations. nih.gov

Properties

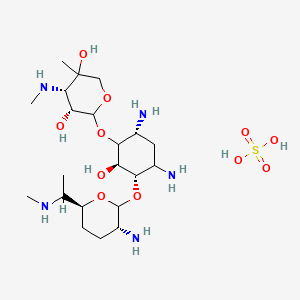

Molecular Formula |

C21H45N5O11S |

|---|---|

Molecular Weight |

575.7 g/mol |

IUPAC Name |

(3R,4S)-2-[(2R,3S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11?,12-,13+,14-,15-,16+,17?,18+,19?,20?,21?;/m1./s1 |

InChI Key |

NWQISSNHRDDWRM-DKCGYYHQSA-N |

Isomeric SMILES |

CC([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C([C@@H](CC2N)N)OC3[C@@H]([C@@H](C(CO3)(C)O)NC)O)O)N)NC.OS(=O)(=O)O |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Architecture and Biosynthetic Pathways of Gentamicin

Structural Basis: 2-Deoxystreptamine (B1221613) Core and Glycosidic Linkages

The fundamental framework of all major gentamicin (B1671437) components is a central aminocyclitol, 2-deoxystreptamine (2-DOS), which serves as an aglycone. This core structure is a highly substituted 1,3-diaminocyclohexane ring. Attached to this 2-DOS core are two distinct amino sugars, linked via glycosidic bonds at positions 4 and 6. This 4,6-disubstituted 2-DOS arrangement is a defining characteristic of the gentamicin family and is crucial for its interaction with the bacterial ribosome, its site of action.

The two amino sugars attached to the 2-deoxystreptamine core are purpurosamine and garosamine (B1245194).

Purpurosamine: This amino sugar is attached to position 4 of the 2-DOS ring. The variations within the major gentamicin C components (C1, C1a, C2, C2a, C2b) arise from different substitution patterns at the 6'-carbon of the purpurosamine moiety. These substitutions involve methyl groups or hydrogen atoms, leading to the different congeners found in the gentamicin complex.

Garosamine: This novel aminohexopyranoside is linked to position 6 of the 2-DOS core. It is specifically characterized as methyl 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranoside. The garosamine ring, designated as ring III, plays a role in directing specific interactions with the bacterial ribosome.

The stereochemistry of gentamicin is complex, with multiple chiral centers that are critical for its biological activity. The precise spatial arrangement of the amino and hydroxyl groups on the 2-DOS core and the attached sugars determines the molecule's ability to bind effectively to its ribosomal target.

Isomeric variations are particularly important within the gentamicin C complex. For instance, gentamicins C2 and C2a are stereoisomers, differing only in the stereochemistry of the methyl group at the C-6' position of the purpurosamine ring. This subtle difference in three-dimensional structure can affect their susceptibility to bacterial resistance enzymes. The enzyme GenB2 is responsible for the epimerization that interconverts these isomers, highlighting the biological importance of this specific stereocenter.

Biosynthetic Routes and Enzymatic Mechanisms

The biosynthesis of gentamicin is a multi-step process that begins with D-glucose-6-phosphate and involves a cascade of enzymatic reactions. The genes encoding these enzymes are typically clustered together in the bacterial genome, forming a biosynthetic gene cluster (BGC). Understanding this pathway is crucial for efforts to bioengineer strains for improved production or the creation of novel aminoglycoside variants.

The pathway from the simple sugar precursor to the final gentamicin complex involves several key isolatable intermediates. The biosynthesis of the 2-DOS core itself is a foundational step. Following the formation of 2-DOS, glycosylation events occur to form a pseudodisaccharide, paromamine.

Further glycosylation leads to the first pseudotrisaccharide precursor, gentamicin A2. Gentamicin A2 is then converted through several steps into gentamicin X2, which is a critical branch-point intermediate. From gentamicin X2, the pathway diverges into parallel routes that lead to the various components of the gentamicin C complex, such as C1a, C2a, C2, and C1. Other important intermediates in these late-stage pathways include G418, JI-20A, and JI-20B.

A host of specialized enzymes catalyze the intricate steps of gentamicin biosynthesis. Each enzyme has a specific role in building and modifying the molecule.

| Enzyme | Function |

| GenC | An isomerase involved in the initial conversion of D-glucose-phosphate into 2-deoxystreptamine (2-DOS). |

| GenS1 | An aminotransferase that participates in the formation of the 2-DOS core. |

| GenE | A dehydrogenase also involved in the synthesis of the 2-DOS ring. |

| GenB2 | A PLP-dependent enzyme that acts as an isomerase (epimerase), converting gentamicin C2a into C2 by altering the stereochemistry at the C-6' position. |

| GenB3 | A PLP-dependent enzyme involved in the crucial 3',4'-dideoxygenation step, which helps the final molecule evade certain bacterial resistance mechanisms. |

| GenM2 | A glycosyltransferase responsible for attaching the xylose (which becomes the garosamine ring) to the 2-DOS core to form a pseudotrisaccharide. |

| GenL | A methyltransferase that catalyzes the N-methylation at the 6' position in the final steps, converting gentamicin C2 to C1 and C1a to C2b. |

The genetic blueprint for gentamicin production is encoded in a biosynthetic gene cluster (BGC) within the Micromonospora genome. This cluster contains the genes (gen genes) that code for the enzymes required for the synthesis, modification, and transport of the antibiotic. The organization of these genes in a cluster allows for their coordinated regulation. Comparative analysis of the gentamicin BGC with those for related aminoglycosides, like sisomicin (B1680986) and kanamycin, has provided significant insights into the evolution of these pathways and the functions of individual genes. The identification and manipulation of this gene cluster are central to synthetic biology approaches aimed at producing novel antibiotics or improving yields of existing ones.

Engineering Strategies for Biosynthetic Optimization

Strain Manipulation for Enhanced Congener Production (e.g., Gentamicin B, Gentamicin C1a)

Metabolic engineering and molecular biology techniques provide a targeted and efficient alternative to traditional strain improvement methods for enhancing gentamicin production. By manipulating the genetic makeup of producing organisms like Micromonospora echinospora, it is possible to direct the biosynthetic pathway towards the production of specific, more desirable gentamicin congeners.

One key strategy involves the targeted disruption or knockout of specific genes within the gentamicin biosynthetic cluster. This can alter the metabolic flow and lead to the accumulation of single components. For instance, the construction of a genQ knockout strain of M. echinospora resulted in a strain that exclusively produced a single component, G418, at a yield of 460 mg/L. Such single-component engineered strains are highly valuable for both direct use and as starting materials for the semi-synthesis of next-generation antibiotics.

Semi-rational engineering, guided by the crystal structures of biosynthetic enzymes, has also been employed to improve the efficiency of key steps in the pathway. For example, enhancing the activity of the enzymes GenB3 and GenB4, which are involved in the critical dideoxygenation process that forms precursors to Gentamicin C1a, can accelerate biotransformation in engineered strains. These engineered strains can be designed for the de novo synthesis of single-component products like Sisomicin or Gentamicin C1a, which are precursors for other important semi-synthetic antibiotics.

| Engineering Strategy | Target Organism | Key Gene/Target | Observed Outcome |

|---|---|---|---|

| Gene Knockout | M. echinospora J1-020 | genQ | Production of a single component, G418, at 460 mg/L. |

| Semi-rational Engineering | M. echinospora | GenB3/GenB4 enzymes | Enhanced activity of mutants, accelerating biotransformation towards Sisomicin and Gentamicin C1a. |

| Induced Resistance | Streptomyces coelicolor A3(2) | Spontaneous resistance to gentamicin, streptomycin, etc. | Stepwise increase in antibiotic production (up to 48-fold in triple mutants for actinorhodin). |

Manipulation of Fermentation Conditions for Yield and Specificity

Optimizing the fermentation process is a critical component in maximizing the yield and controlling the composition of the gentamicin complex. The interplay between strain genetics and the fermentation environment is crucial for achieving superior production outcomes. Key parameters that can be manipulated include nutrient composition, pH, temperature, aeration, and agitation.

The composition of the fermentation medium has a direct impact on antibiotic synthesis. Research has shown that supplementing the medium with specific additives can enhance both the total yield and the proportion of certain congeners. In one study involving 25 L fermentation experiments, the addition of 0.1% calcium chloride (CaCl2) and 0.3% sodium citrate (B86180) led to an 11.5% increase in total gentamicin titers (from 2150 µg/mL to 2398 µg/mL). Notably, this supplementation also increased the relative amount of Gentamicin C1a from 38% to 42%. The underlying mechanism appears to involve CaCl2 downregulating the GenK protein, which influences the methylation steps in the biosynthetic pathway.

Temperature is another critical factor. A dual-temperature control strategy has been shown to significantly boost production. This involves maintaining an optimal temperature for cell growth (e.g., 34-36°C) during the initial phase of fermentation, followed by a shift to a different optimal temperature for metabolite production (e.g., 32-34°C) in the later phase. This staged approach can increase the final gentamicin concentration by approximately 30% compared to a constant temperature process.

Maintaining the pH of the culture medium within a specific range is also essential. Fermentation processes that control the pH to a constant, near-neutral level (pH 6.7-7.3, ideally 7.0) can achieve higher gentamicin concentrations than those where the pH is not regulated. In addition to these factors, physical parameters such as the aeration rate (typically 1.0-1.5 VVM) and the agitation speed (200-500 rpm) must be carefully controlled to ensure optimal conditions for microbial growth and antibiotic production.

| Parameter Manipulated | Condition | Effect on Production |

|---|---|---|

| Medium Supplementation | Addition of 0.1% CaCl2 and 0.3% Sodium Citrate | Total gentamicin titer increased by 11.5%; Gentamicin C1a ratio increased from 38% to 42%. |

| Temperature Control | Two-stage fermentation: 34-36°C for growth, then 32-34°C for production | Gentamicin concentration increased by ~30% compared to constant temperature fermentation. |

| pH Control | Maintained at a constant pH of ~7.0 | Improved gentamicin concentration compared to unregulated pH conditions. |

| Aeration & Agitation | 1.0-1.5 VVM & 200-500 rpm | Maintained as optimal physical conditions for fermentation. |

Mechanism of Action at the Molecular and Cellular Level

Ribosomal Target Binding

The initial step in Gentacycol's mechanism of action involves its binding to the bacterial ribosome. This binding is crucial for the subsequent inhibitory effects on protein synthesis.

Gentacycol, like other aminoglycoside antibiotics, primarily targets the bacterial 30S ribosomal subunit gbiosciences.commcmaster.canih.govrcsb.orgmcmaster.cawikipedia.orgavivasysbio.com. This subunit is a key component of the prokaryotic ribosome, responsible for decoding the mRNA sequence and ensuring the accurate selection of transfer RNA (tRNA) molecules carrying amino acids. The binding of Gentacycol to the 30S subunit disrupts its normal function, leading to errors in protein synthesis rcsb.orgwikipedia.org.

Gentacycol binds to specific sites within the 16S ribosomal RNA (rRNA) component of the 30S subunit rcsb.orgwikipedia.orgwikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.netembopress.orgnih.gov. A primary binding site is located in the decoding center, also known as the A-site rcsb.orgresearchgate.netnih.govresearchgate.netembopress.org. This region is critical for the interaction between the mRNA codon and the anticodon of the incoming tRNA wikipedia.org.

Research indicates that Gentacycol interacts with specific nucleotides within the 16S rRNA, notably Adenosines 1492 and 1493 (A1492 and A1493) wikipedia.orgwikipedia.orgresearchgate.netresearchgate.netnih.gov. These adenosines play a vital role in stabilizing the correct codon-anticodon pairing in the A-site wikipedia.org. Gentacycol's binding to this region displaces A1492 and A1493, mimicking the conformation of correct codon-anticodon recognition wikipedia.orgresearchgate.net. This altered conformation disrupts the proofreading mechanism of the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain rcsb.orgwikipedia.org. Other nucleotides, such as A1408, G1494, U1495, and G1405, have also been implicated in the binding interactions of gentamicin (B1671437) components with the ribosome rcsb.orgnih.govresearchgate.netembopress.org. The identity of the nucleotide at position 1408, which is adenosine (B11128) in prokaryotes, is a major determinant of aminoglycoside specificity for bacterial ribosomes embopress.org.

Disruption of Bacterial Protein Synthesis

The binding of Gentacycol to the 30S ribosomal subunit leads to a cascade of events that severely impair bacterial protein synthesis, ultimately resulting in non-functional proteins and bacterial cell death mcmaster.canih.govrcsb.orgmcmaster.cawikipedia.orgavivasysbio.comnih.govechemi.comfishersci.fr.

A key consequence of Gentacycol binding is the induction of misreading of the genetic code nih.govrcsb.orgmcmaster.cawikipedia.orgresearchgate.netresearchgate.netnih.govechemi.comscribd.comnih.govnsf.gov. By interfering with the decoding center and the conformational dynamics of the 16S rRNA, Gentacycol causes the ribosome to incorrectly pair tRNAs with mRNA codons rcsb.orgwikipedia.org. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, producing aberrant and often non-functional proteins rcsb.org.

In addition to misreading, Gentacycol can also lead to premature termination of protein synthesis nih.govechemi.comdrugbank.com. The disruption of ribosomal function can cause the ribosome to dissociate from the mRNA before reaching a stop codon, resulting in truncated and non-functional protein fragments.

Mechanisms of Bactericidal Effects

The primary mechanism by which Gentacycol exerts its bactericidal effects is through the inhibition of bacterial protein synthesis ctdbase.orgnih.govnih.govpatsnap.comnih.govwikipedia.orgdrugbank.com. Gentacycol binds specifically to the 30S ribosomal subunit of bacteria nih.govpatsnap.comwikipedia.orgdrugbank.com. This binding induces conformational changes in the ribosome, interfering with the accurate reading of messenger RNA (mRNA) codons patsnap.comdrugbank.com. The resulting misreading of the mRNA template leads to the incorporation of incorrect amino acids into the growing polypeptide chains, producing dysfunctional or nonfunctional proteins patsnap.comdrugbank.com. Additionally, Gentacycol can cause premature termination of protein synthesis, further disrupting bacterial growth and survival patsnap.com. The accumulation of these aberrant proteins within the bacterial cell is thought to interfere with vital cellular processes, ultimately leading to cell death patsnap.com.

Gentacycol's entry into the bacterial cell involves several phases. An initial ionic binding phase occurs where the polycationic aminoglycoside binds electrostatically to negatively charged components of the bacterial cell membrane, such as lipopolysaccharides and phospholipids (B1166683) drugbank.com. This binding can displace divalent cations and increase membrane permeability, facilitating entry drugbank.com. A subsequent energy-dependent phase relies on the proton-motive force to transport Gentacycol into the cytoplasm, where it can access the 30S ribosome drugbank.com. The damaged cytoplasmic membrane caused by the initial interactions and protein mistranslation leads to rapid accumulation of Gentacycol in a second energy-dependent phase, amplifying the inhibition of protein synthesis drugbank.com. This oxygen-dependent transport mechanism explains why aminoglycosides are less effective against anaerobic bacteria nih.govdrugbank.com. Experimental data and mathematical modeling support a two-mechanism model involving both immediate membrane disruption and delayed effects from impaired protein synthesis contributing to the bactericidal action nih.govdrugbank.com.

Interactions with Other Cellular Components (e.g., DNase I inhibition)

Beyond its primary target of the bacterial ribosome, Gentacycol has also been shown to interact with other cellular components. Notably, Gentacycol acts as an inhibitor of deoxyribonuclease I (DNase I) clinisciences.commedchemexpress.comamericanchemicalsuppliers.comnih.gov. Research has demonstrated that Gentamicin sulfate (B86663), a salt form of Gentacycol, exhibits strong inhibitory activity against DNase I in vitro clinisciences.comnih.gov. The inhibitory potential has been quantified, with an reported IC50 value of 0.57 ± 0.12 mM for Gentamicin sulfate against DNase I clinisciences.comnih.gov. This interaction highlights a potential effect of Gentacycol on enzymatic activity beyond its well-established role in protein synthesis inhibition.

Data Table: DNase I Inhibition by Gentacycol (as Gentamicin Sulfate)

| Compound | Target Enzyme | IC50 (mM) |

| Gentamicin Sulfate | DNase I | 0.57 ± 0.12 clinisciences.comnih.gov |

Molecular Basis of Antimicrobial Resistance to Gentamicin

Enzymatic Inactivation of Gentamicin (B1671437)

The most prevalent mechanism of clinical resistance to gentamicin involves the enzymatic modification of the antibiotic molecule. This process is carried out by a diverse group of enzymes known as aminoglycoside-modifying enzymes (AMEs). These enzymes catalyze the transfer of chemical moieties to specific sites on the gentamicin molecule, thereby altering its structure and preventing it from binding to its ribosomal target. The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations.

AMEs are broadly classified into three main families based on the type of chemical modification they catalyze. These modifications, which include acetylation, phosphorylation, and nucleotidylation, ultimately lead to a decrease in the affinity of gentamicin for the 16S rRNA within the bacterial ribosome.

Aminoglycoside N-acetyltransferases (AACs) mediate resistance by transferring an acetyl group from acetyl-Coenzyme A to an amino group on the gentamicin molecule. This acetylation neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction between the antibiotic and the negatively charged phosphate (B84403) backbone of the ribosomal RNA. The loss of this interaction sterically hinders the binding of gentamicin to its target site.

Aminoglycoside O-phosphotransferases (APHs) inactivate gentamicin by transferring a phosphate group from ATP to a hydroxyl group on the antibiotic. This phosphorylation introduces a bulky, negatively charged group onto the gentamicin molecule, creating both steric and electronic clashes that disrupt its binding to the 16S rRNA. This modification can result in a significant, up to 1000-fold, reduction in binding affinity.

Aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs), catalyze the transfer of an adenylyl group from ATP to a hydroxyl group on the gentamicin molecule. Similar to phosphorylation, this modification adds a bulky group to the antibiotic, sterically interfering with its ability to bind to the ribosome.

Interactive Data Table: Families of Aminoglycoside-Modifying Enzymes (AMEs)

| Enzyme Family | Abbreviation | Co-substrate | Modification Reaction | Target Group on Gentamicin |

| Aminoglycoside N-acetyltransferases | AACs | Acetyl-CoA | Acetylation | Amino (-NH2) groups |

| Aminoglycoside O-phosphotransferases | APHs | ATP | Phosphorylation | Hydroxyl (-OH) groups |

| Aminoglycoside O-nucleotidyltransferases | ANTs | ATP | Nucleotidylation/Adenylylation | Hydroxyl (-OH) groups |

Genetic Characterization of Resistance Genes (e.g., aac(3)-II, aac(3)-IV)

The genes encoding AMEs are numerous and varied. For instance, the aac(3) genes encode for AAC enzymes that acetylate the 3-amino group of the 2-deoxystreptamine (B1221613) ring of gentamicin. The aac(3)-II gene is a prominent example, conferring resistance to gentamicin. The presence of different AME genes can result in varying resistance profiles to different aminoglycosides. For example, the ANT(2")-Ia enzyme is capable of modifying gentamicin, tobramycin, and kanamycin, among others. The genetic context of these resistance genes, often within mobile elements, is a critical factor in their horizontal transfer between different bacterial species and strains, contributing significantly to the spread of resistance in clinical settings.

Target Modification via Gene Mutation

While enzymatic inactivation is the most common resistance strategy, bacteria can also develop resistance to gentamicin through modifications of the antibiotic's target site, the bacterial ribosome. Gentamicin functions by binding to the A-site on the 16S rRNA component of the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.

Mutations in the genes that encode for ribosomal components can alter the structure of the ribosome, thereby reducing the binding affinity of gentamicin. Specifically, mutations in the rrs gene, which codes for the 16S rRNA, can directly interfere with the binding of the antibiotic. Similarly, mutations in genes encoding ribosomal proteins, such as the rpsL gene which codes for the S12 protein, can also confer resistance by altering the conformation of the A-site. These genetic alterations prevent gentamicin from effectively disrupting protein synthesis, allowing the bacteria to survive in the presence of the antibiotic.

Interactive Data Table: Key Genes Associated with Gentamicin Resistance

| Gene | Encoded Product | Resistance Mechanism | Effect |

| aac(3)-II | Aminoglycoside 3-N-acetyltransferase II | Enzymatic Inactivation | Acetylates gentamicin, preventing ribosomal binding. |

| aac(3)-IV | Aminoglycoside 3-N-acetyltransferase IV | Enzymatic Inactivation | Acetylates gentamicin and other aminoglycosides. |

| ant(2")-Ia | Aminoglycoside 2"-O-nucleotidyltransferase Ia | Enzymatic Inactivation | Adenylylates gentamicin, tobramycin, and kanamycin. |

| rrs | 16S ribosomal RNA | Target Modification | Mutations alter the gentamicin binding site on the ribosome. |

| rpsL | Ribosomal protein S12 | Target Modification | Mutations alter the ribosomal structure, reducing gentamicin binding. |

Mutations in 16S rRNA (rrs gene)

One of the primary mechanisms of resistance to gentamicin involves mutations in the bacterial 16S ribosomal RNA (rRNA), which is encoded by the rrs gene. The 16S rRNA is a crucial component of the 30S ribosomal subunit, the direct target of gentamicin. Specific point mutations within the rrs gene can alter the binding site of gentamicin, thereby reducing its affinity for the ribosome and rendering the antibiotic less effective.

For instance, mutations at specific positions, such as A1408G in Escherichia coli, have been shown to confer high-level resistance to gentamicin and other aminoglycosides. These mutations prevent the stable interaction between the antibiotic and the ribosomal decoding site, allowing protein synthesis to continue even in the presence of the drug. The location and nature of these mutations are critical, as they directly impact the structural integrity of the gentamicin-binding pocket.

| Bacterial Species | Gene | Mutation | Effect on Gentamicin |

|---|---|---|---|

| Mycobacterium abscessus | rrs | A1408G | High-level resistance (MIC >1024 mg/L) |

| Thermus thermophilus | rrs | U1406A | Strong resistance |

| Borrelia burgdorferi | 16S rRNA | A1402G (homologous to E. coli A1408) | >240-fold resistance |

Mutations in Ribosomal Proteins (rpsL gene)

In addition to mutations in the 16S rRNA, alterations in ribosomal proteins can also lead to gentamicin resistance. The rpsL gene encodes the ribosomal protein S12, a key component of the 30S subunit that influences the accuracy of translation. Mutations in the rpsL gene can induce conformational changes in the ribosome that decrease the binding affinity of gentamicin.

Reduced Intracellular Accumulation

For gentamicin to be effective, it must first enter the bacterial cell and accumulate to a sufficient concentration to inhibit protein synthesis. Bacteria have developed mechanisms to limit this intracellular accumulation, thereby reducing the antibiotic's efficacy.

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to the entry of many antibiotics. Gentamicin, being a hydrophilic molecule, relies on porin channels to traverse this membrane. Mutations that lead to a decrease in the number or alter the structure of these porins, such as OmpF in E. coli, can significantly reduce the influx of gentamicin into the cell. This reduction in permeability is a common mechanism of resistance, as it effectively lowers the intracellular concentration of the antibiotic below the threshold required for its bactericidal activity.

Efflux pumps are protein complexes that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. In Gram-negative bacteria, tripartite efflux systems, such as the AcrAB-TolC system in E. coli, play a significant role in multidrug resistance. These pumps can recognize and expel gentamicin from the cytoplasm, thereby preventing it from reaching its ribosomal target. Overexpression of these efflux pumps is a common mechanism of acquired resistance and can contribute to high levels of resistance to gentamicin and other aminoglycosides.

Ribosome Methyltransferase-Mediated Resistance Mechanisms

A significant and clinically important mechanism of gentamicin resistance is the enzymatic modification of the ribosomal target site by 16S rRNA methyltransferases. These enzymes, often encoded by plasmid-borne genes, add a methyl group to specific nucleotides in the 16S rRNA, most commonly at positions G1405 or A1408.

This methylation sterically hinders the binding of gentamicin and other aminoglycosides to the ribosome, resulting in high-level resistance to a broad range of these antibiotics. The acquisition of genes encoding these methyltransferases, such as armA and rmtB, is a major concern as they can be readily transferred between different bacterial species, facilitating the rapid spread of resistance.

| Enzyme Family | Target Nucleotide | Effect | Example Genes |

|---|---|---|---|

| ArmA/Rmt | G1405 | High-level resistance to 4,6-disubstituted aminoglycosides (e.g., gentamicin, amikacin) | armA, rmtA, rmtB |

| - | A1408 | Resistance to a different spectrum of aminoglycosides | - |

Adaptive Survival Mechanisms (e.g., Biofilm Development, Persistence)

Beyond specific genetic mutations and enzymatic modifications, bacteria can also employ broader survival strategies that contribute to gentamicin tolerance and resistance.

Biofilm Development: Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix. Bacteria within biofilms exhibit significantly increased resistance to antibiotics compared to their planktonic (free-living) counterparts. This increased resistance is multifactorial and includes reduced antibiotic penetration through the biofilm matrix, altered metabolic states of the bacteria within the biofilm, and the expression of biofilm-specific resistance genes. For example, gentamicin-resistant isolates have shown a dramatic increase in resistance when grown within a biofilm.

Persistence: Bacterial populations can contain a small subpopulation of dormant, non-dividing cells known as persisters. These cells are highly tolerant to antibiotics, including gentamicin, because their metabolic inactivity makes them less susceptible to drugs that target active cellular processes like protein synthesis. While persistence is a transient state and not a form of genetic resistance, it can lead to the survival of a portion of the bacterial population during antibiotic treatment, potentially leading to recurrent infections.

Horizontal Gene Transfer and Dissemination of Resistance to Gentamicin (e.g., via Conjugative Plasmids, Integrons)

The proliferation of resistance to the aminoglycoside antibiotic gentamicin, also known to as Gentacycol, is significantly accelerated by horizontal gene transfer (HGT). This process allows for the rapid dissemination of resistance determinants among diverse bacterial populations and species. The primary vehicles for this transfer are mobile genetic elements (MGEs), most notably conjugative plasmids and integrons, which can move between bacteria, often crossing species barriers.

Conjugative Plasmids: Vehicles for Resistance Gene Mobilization

Conjugative plasmids are self-transmissible extrachromosomal DNA molecules that can mediate their own transfer from a donor to a recipient bacterium through a process called conjugation. These plasmids are crucial in the spread of gentamicin resistance as they often carry genes encoding aminoglycoside-modifying enzymes (AMEs), the primary cause of resistance.

Research has identified numerous conjugative plasmids responsible for the dissemination of gentamicin resistance in various clinically significant bacteria. For instance, in Staphylococcus aureus and Staphylococcus epidermidis strains isolated from clinical settings, conjugative plasmids ranging in size from approximately 43.8 to 63 kilobases (kb) have been found to carry gentamicin resistance genes. These plasmids frequently harbor resistance determinants for other antibiotics as well, including kanamycin, tobramycin, and neomycin, contributing to the emergence of multidrug-resistant strains.

The transfer of these resistance plasmids is not limited to within the same species. Studies have demonstrated both inter- and intra-species transfer of gentamicin resistance plasmids, for example, from S. aureus to S. epidermidis. In Gram-negative bacteria such as Pseudomonas aeruginosa, both conjugative and non-conjugative plasmids have been shown to mediate gentamicin resistance. The dissemination of gentamicin resistance genes through these mobile elements is a significant factor in the spread of antibiotic resistance in both hospital and community settings.

Examples of Plasmids Mediating Gentamicin Resistance

| Bacterial Host | Plasmid Characteristics | Associated Resistance Genes | Reference |

|---|---|---|---|

| Staphylococcus aureus | Conjugative, ~43.8-63 kb | Gentamicin, Kanamycin, Tobramycin, Neomycin, Ethidium Bromide, β-lactamase | |

| Enteric Bacteria (from pet turtles) | R plasmids, various sizes | aac(3)-IIa, aac(3)-VIa | |

| Pseudomonas aeruginosa | Non-conjugative, 11 x 10^6 to 24 x 10^6 daltons | Gentamicin, Dibekacin, Kanamycin, Netilmicin, Sisomicin (B1680986), Tobramycin |

Integrons: Platforms for Capturing and Expressing Resistance Genes

Integrons are genetic elements that play a critical role in the acquisition and expression of antibiotic resistance genes. They possess a site-specific recombination system that allows them to capture and incorporate gene cassettes, which are small mobile elements that can contain one or more resistance genes. Class 1 integrons are most frequently associated with the dissemination of antibiotic resistance in clinical isolates.

These integrons are often located within larger mobile elements like transposons and plasmids, further facilitating their transfer between bacteria. The gene cassettes within an integron are expressed from a common promoter, with the position of the cassette influencing its level of expression.

Several gene cassettes conferring resistance to gentamicin have been identified within integrons. These cassettes typically carry genes for AMEs, such as aminoglycoside acetyltransferases (AACs) and aminoglycoside adenylyltransferases (AADs). For example, the aadB gene cassette, which confers resistance to gentamicin, kanamycin, and tobramycin, has been found in integrons from Klebsiella isolates. Similarly, the aac(3)-VIa gene has been identified as part of a gene cassette within a class 1 integron in enteric bacteria. The activity of the integron's integrase can be influenced by environmental factors, such as sub-inhibitory concentrations of gentamicin, which can promote the integration of resistance gene cassettes.

Gentamicin Resistance Gene Cassettes Found in Integrons

| Gene Cassette | Resistance Phenotype | Bacterial Host Examples | Reference |

|---|---|---|---|

| aac(3)-VIa | Gentamicin | Enteric bacteria (e.g., Salmonella enterica) | |

| aadB | Gentamicin, Kanamycin, Tobramycin | Klebsiella spp. | |

| aacC1 | Gentamicin | Acinetobacter baumannii | |

| aadA1 | Streptomycin, Spectinomycin (often found with gentamicin resistance cassettes) | Acinetobacter baumannii |

The combined action of conjugative plasmids and integrons creates a highly efficient system for the assembly and dissemination of multidrug resistance platforms. A plasmid can acquire a transposon carrying an integron with multiple resistance cassettes, and this entire resistance apparatus can then be transferred to a new host bacterium in a single conjugation event. This hierarchical organization of mobile genetic elements is a major driver of the evolution and spread of antibiotic resistance, posing a significant challenge to the continued clinical efficacy of gentamicin and other critical antibiotics.

Preclinical Research Models and Methodologies

In Vivo Non-Human Studies

In vivo studies using non-human animal models are critical for evaluating the efficacy and pharmacodynamics of antimicrobial agents in a complex biological system that includes host-pathogen interactions researchgate.nettaconic.commdpi.com.

Development and Application of Animal Models of Infection (e.g., Murine Septicemia, Neutropenic Thigh Model)

Murine models, such as the septicemia model and the neutropenic thigh infection model, are widely used in the preclinical evaluation of antibiotics, including aminoglycosides taconic.commdpi.comnih.govgardp.orgcriver.complos.orgnoblelifesci.comnih.gov. The septicemia model typically involves inducing a systemic infection, often with a high bacterial inoculum, to assess the ability of an antibiotic to improve survival rates nih.govnih.gov. The neutropenic thigh model involves rendering mice neutropenic (deficient in neutrophils) before inducing a localized infection in the thigh muscle gardp.orgcriver.comnoblelifesci.com. This model is particularly useful for evaluating the intrinsic activity of an antimicrobial agent under conditions where the host immune response is compromised, allowing for a clearer assessment of the drug's direct effect on bacterial growth and killing gardp.orgnoblelifesci.com.

These models have been applied to study the efficacy of Gentacycol (Gentamicin) and related compounds. For example, Gentamicin (B1671437) has been evaluated in murine septicemia models against susceptible strains of Pseudomonas aeruginosa and Escherichia coli, demonstrating dose-dependent improvements in survival nih.gov. The neutropenic thigh model has also been used to assess the efficacy of aminoglycosides against various bacterial strains in muscle tissue nih.govplos.org. These models provide quantitative endpoints such as bacterial load in infected tissues and survival rates, which are essential for understanding the in vivo activity of the compound criver.comnoblelifesci.com.

Assessment of Efficacy against Antimicrobial-Resistant Strains in Animal Models

Animal models are instrumental in evaluating the efficacy of antibiotics against antimicrobial-resistant (AMR) bacterial strains mdpi.com. Studies using murine infection models have assessed the activity of novel aminoglycosides, often comparing their effectiveness to established agents like Gentamicin against resistant pathogens nih.gov. For instance, a study comparing a novel aminoglycoside, ACHN-490, to Gentamicin in murine septicemia and neutropenic thigh models found that ACHN-490 was effective against certain gentamicin-resistant Enterobacteriaceae strains that did not respond to Gentamicin nih.gov. These types of studies are crucial for identifying compounds with activity against the growing threat of antibiotic resistance and understanding their potential clinical utility against difficult-to-treat infections mdpi.comnih.gov.

Pharmacodynamic Studies in Preclinical Species

Pharmacodynamic (PD) studies in preclinical animal models are essential for characterizing the relationship between antibiotic exposure and antimicrobial effect in vivo researchgate.netplos.orgnih.gov. These studies help determine the PK/PD index that best correlates with efficacy for a particular drug class and pathogen, which is vital for predicting effective dosing strategies nih.govnih.govjapsonline.com. For aminoglycosides like Gentacycol (Gentamicin), the peak concentration to minimum inhibitory concentration ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC) are often considered key PK/PD indices linked to efficacy nih.govjapsonline.com. Preclinical PD studies in species such as mice and rats allow researchers to investigate how different exposure levels of Gentamicin impact bacterial killing and prevent bacterial growth or dissemination in infected tissues plos.orgnih.gov. These studies often involve measuring bacterial counts in target tissues over time following different dosing regimens plos.org.

Investigation of Host-Pathogen-Drug Interactions within In Vivo Systems

In vivo animal models provide a platform to investigate the complex interplay between the host, the pathogen, and the drug sapphirebioscience.com. In the context of Gentacycol (Gentamicin), studies in infection models offer insights into how the host's physiological state (e.g., neutropenia), the pathogen's characteristics (e.g., susceptibility or resistance mechanisms), and the drug's pharmacokinetics and pharmacodynamics collectively influence the outcome of infection nih.govplos.orgnoblelifesci.comnih.gov. For example, studies in neutropenic models highlight the direct antibacterial effect of Gentamicin in the absence of a robust neutrophil response gardp.orgnoblelifesci.com. Research in foreign body infection models has suggested that factors like the proportion of intracellular bacteria can influence the effectiveness of antibiotics like Gentamicin in vivo nih.gov. By measuring parameters such as bacterial load reduction in tissues, dissemination to other organs, and animal survival, researchers can gain a better understanding of these intricate host-pathogen-drug interactions and how they impact treatment success nih.govplos.orgnih.gov.

Structure Activity Relationship Sar and Rational Design of Gentamicin Analogs

Impact of Structural Modifications on Ribosomal Binding Affinity

Gentamicin (B1671437), like other aminoglycosides, primarily binds to specific sites on the bacterial 16S rRNA within the 30S ribosomal subunit, interfering with protein synthesis creative-diagnostics.comusp-pqmplus.orgnih.govnih.gov. This interaction is critical for its antibacterial activity. Structural modifications to the gentamicin molecule can significantly impact its binding affinity to the ribosome.

Gentamicin C, the clinically used form, is a mixture of closely related components, primarily C1, C1a, and C2, which differ in their methylation patterns on ring I wikipedia.orgembopress.org. Studies have shown that these components bind to the ribosomal A site with different affinities embopress.orgembopress.orgresearchgate.net. Gentamicin C1a and C2 bind with similar affinities, with C1a showing slightly higher affinity than C2 embopress.orgembopress.orgresearchgate.net. Gentamicin C1, which has an additional methyl group on the 6'-amino group compared to C2, binds with a significantly weaker affinity, 20- to 50-fold lower than C1a and C2 embopress.orgembopress.orgresearchgate.net. This suggests that methylation at the 6'-amino position negatively impacts ribosomal binding. The addition of a methyl group at the 6' carbon of gentamicin C1a does not appear to significantly affect affinity, but further methylation at the 6'-amino group reduces it embopress.orgembopress.org. The difference in affinity between gentamicin C1a and C1 correlates with their relative inhibitory effects on in vitro translation embopress.org.

The binding of gentamicin components to the A site protects the same bases of the A-site RNA against chemical modification, indicating a common ribosomal binding site embopress.orgembopress.orgresearchgate.net. Rings I and II of gentamicin are crucial for directing specific interactions with the RNA embopress.orgembopress.org. These rings interact in the same RNA pocket through a similar specific hydrogen bonding network as other aminoglycosides targeting the A site embopress.org. Ring III also contributes to binding affinity, estimated to be a factor of 50 by comparing dissociation constants (Kds) with neamine (B104775) embopress.orgembopress.org. The aminomethyl group at position 3'' in ring III forms hydrogen bonds with the N7 and phosphate (B84403) of G1405 embopress.orgembopress.org.

The structural origins of gentamicin's action involve its binding deep within the major groove of the ribosomal A site embopress.orgembopress.org. Steric clashes between methyl groups on the drug and the RNA can restrict rotation around certain carbons, potentially impacting binding embopress.orgembopress.org. However, hydrophobic interactions may compensate for some entropic penalties embopress.orgembopress.org.

Correlation between Chemical Structure and Antimicrobial Activity Spectrum

The chemical structure of gentamicin dictates its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria usp-pqmplus.orgnih.gov. Aminoglycosides, including gentamicin, are bactericidal inhibitors of protein synthesis effective against aerobic Gram-negative bacteria usp-pqmplus.orgnih.gov. Gentamicin is also effective against some Gram-positive organisms usp-pqmplus.org.

The differences in the methylation pattern among the gentamicin C components contribute to variations in their activity. While the major components (C1, C1a, C2) are reported to have the highest antibacterial activity within the gentamicin complex, minor components like Gentamicin A, B, and X have lower activity wikipedia.org. The relative differences in antiribosomal and antibacterial activity among the gentamicin congeners are discussed in relation to the substitution pattern around ring I and its side chain acs.org.

Studies on novel 6'-gentamicin C1a analogues have shown that specific modifications at the C-6' position can result in active antimicrobials against a panel of Gram-negative and Gram-positive bacteria, including common pathogens like Staphylococcus aureus, Klebsiella pneumoniae, and Salmonella typhimurium rsc.org. This highlights the importance of the C-6' position for antimicrobial potency.

Identification of Key Pharmacophoric Elements for Activity

Identifying the key pharmacophoric elements within the gentamicin structure is essential for designing new, effective aminoglycoside analogs. The 2-deoxystreptamine (B1221613) (2-DOS) core, a six-carbon ring substituted at positions 4 and 6 by amino sugar molecules, serves as a key pharmacophore of natural aminoglycosides wikipedia.orgucsd.edu.

Rings I and II, attached to the 2-DOS core, are critical for the specific interactions with the ribosomal A site embopress.orgembopress.org. These rings contain chemical groups common among aminoglycosides that bind to this site embopress.org. The presence and location of amino groups on the hexoses and the site of attachment of other rings to deoxystreptamine profoundly affect the ability of these compounds to inhibit or cause misreading of polypeptide synthesis in vitro asm.org.

Specific hydroxyl and amino groups on the aminoglycoside structure are essential for their function and inhibitory effects on translation in vitro embopress.org. For instance, the aminomethyl group at position 3'' of gentamicin's ring III is involved in hydrogen bonding with ribosomal RNA embopress.orgembopress.org. Modifications or alterations to these key functional groups can impact ribosomal binding and, consequently, antimicrobial activity.

Design and Synthesis of Gentamicin Derivatives and Analogs

The design and synthesis of gentamicin derivatives and analogs are driven by the need to improve efficacy, expand the spectrum of activity, and overcome resistance mechanisms. Rational design strategies are employed to create novel compounds with desired properties mdpi.comresearchgate.netrsc.org.

Various approaches are used in the synthesis of gentamicin derivatives. These include chemical modifications of existing aminoglycoside scaffolds asm.org. However, selective modification of aminoglycosides by chemical synthesis can be challenging, often requiring extensive protection and deprotection steps rsc.orgresearchgate.net. Biocatalytic and chemoenzymatic approaches are being explored to provide more concise and sustainable synthetic routes to novel compounds rsc.orgresearchgate.net. For example, a two-step chemoenzymatic route has been developed for regioselective modification of the C-6' position of aminoglycosides using transaminase enzymes and reductive amination rsc.org.

Novel pseudotrisaccharide derivatives have been designed and synthesized to exploit additional interactions with the eukaryotic ribosomal decoding site, aiming for enhanced specificity and nonsense mutation suppression activity acs.orgnih.gov.

Strategies to Overcome Specific Resistance Mechanisms (e.g., Resistance to AMEs)

Bacterial resistance to aminoglycosides, particularly mediated by aminoglycoside-modifying enzymes (AMEs), is a major challenge creative-diagnostics.comasm.orgnih.govrcsb.orgnih.gov. AMEs inactivate aminoglycosides through acetylation (AAC), adenylation (ANT), or phosphorylation (APH) of specific hydroxyl or amino groups creative-diagnostics.comasm.orgnih.govrcsb.orgnih.gov. Resistance can also arise from target modification (e.g., ribosomal mutations or methylation) or reduced drug uptake/efflux pumps creative-diagnostics.comasm.orgnih.govrcsb.orgnih.gov.

Strategies to overcome AME-mediated resistance include designing new aminoglycosides that are not substrates for these enzymes or developing inhibitors of AMEs nih.govnih.gov. Plazomicin, a newer aminoglycoside, was engineered to evade common AMEs in Enterobacteriaceae asm.orgasm.org.

Designing aminoglycoside analogs that are poor substrates for AMEs often involves modifying the sites targeted by these enzymes. For instance, modifications at the 2''-OH, 3-N, 6'-N, or other positions vulnerable to enzymatic attack can confer resistance to inactivation creative-diagnostics.comasm.orgasm.orgrcsb.orgnih.govasm.org. Structure-based design, utilizing knowledge of AME structures and their interactions with aminoglycosides, guides the creation of analogs that evade modification rcsb.orgasm.org.

Another strategy involves creating conformationally locked oligosaccharides that retain antibiotic activity but are not susceptible to enzymatic inactivation chim.it. Inhibitor design targeting AMEs is also being explored, although the diversity of AMEs presents a significant challenge nih.govchim.it.

Evaluation of Novel Aminoglycoside Compounds for Enhanced Efficacy

Novel aminoglycoside compounds and derivatives are rigorously evaluated for enhanced efficacy, which can include increased potency, broader spectrum, activity against resistant strains, and improved pharmacological properties.

Evaluation typically involves in vitro testing against a panel of bacterial strains, including resistant isolates nih.govrsc.orgmdpi.comrsc.org. Minimum Inhibitory Concentration (MIC) values are determined to assess antibacterial potency nih.govmdpi.comrsc.org. Studies also evaluate the ability of novel compounds to inhibit protein synthesis using cell-free translation assays with bacterial ribosomes acs.org.

Beyond antibacterial activity, novel compounds are evaluated for their potential in other therapeutic applications, such as readthrough of premature termination codons (PTCs) for the treatment of genetic diseases caused by nonsense mutations acs.orgnih.govresearchgate.netplos.orgmdpi.commdpi.com. Gentamicin itself has shown PTC readthrough activity, and novel derivatives are being developed with enhanced readthrough potential and reduced toxicity acs.orgnih.govresearchgate.netplos.orgmdpi.commdpi.com. Evaluation in these contexts involves assessing readthrough efficiency using reporter assays and evaluating toxicity in cell lines acs.orgnih.govresearchgate.netmdpi.com.

Pre-clinical evaluation in animal models is also conducted to assess efficacy and safety in a living system ucsd.edumdpi.com. For example, novel compounds have been tested in mouse models of bacterial infection and genetic diseases ucsd.edumdpi.com.

The evaluation of novel aminoglycosides aims to identify compounds with superior properties compared to existing antibiotics, addressing limitations such as resistance and toxicity acs.orgnih.govresearchgate.netplos.org.

Computational Chemistry and Molecular Modeling Studies of Gentamicin

Molecular Docking and Ligand-Ribosome Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For Gentacycol, docking studies have been crucial in visualizing its interaction with the A-site of the 16S ribosomal RNA (rRNA), its primary target within the bacterial ribosome. These studies have not only confirmed the binding site but have also provided a detailed map of the molecular interactions that anchor the drug to its target.

Docking simulations reveal that Gentacycol binds within the major groove of the 16S rRNA A-site. The three-ring structure of Gentacycol components, such as Gentacycol C1a, allows for a snug fit into the RNA pocket. The energetics of this interaction, calculated through scoring functions in docking software, indicate a high-affinity binding, which is consistent with its potent antibiotic activity. These calculations consider various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding, to estimate the binding free energy. The predicted binding constant for Gentacycol with calreticulin, a protein implicated in nephrotoxicity, was found to be 16.9 μM, aligning with experimental kinetic studies.

Table 1: Key Energetic Contributions to Gentacycol-Ribosome Binding

| Interaction Type | Description | Estimated Contribution |

|---|---|---|

| Electrostatic | Strong ionic interactions between the positively charged amino groups of Gentacycol and the negatively charged phosphate (B84403) backbone of rRNA. | Major |

| Hydrogen Bonding | Specific hydrogen bonds between hydroxyl and amino groups of Gentacycol and the bases of the rRNA. | Significant |

| Van der Waals | Favorable contacts between the rings of Gentacycol and the nucleobases of the A-site. | Moderate |

| Solvation | Desolvation penalties upon binding are offset by favorable interactions. | Variable |

Detailed analysis of the docked poses has identified the specific residues and atoms involved in the Gentacycol-rRNA interaction. The amino groups on rings I and II of Gentacycol are critical for forming hydrogen bonds with universally conserved nucleotides in the A-site, such as U1495 and G1494. The garosamine (B1245194) ring (ring III), a distinguishing feature of Gentacycol, also forms specific contacts with conserved base pairs.

Key interactions include:

Ring I: The 6'-amino group forms a hydrogen bond with the phosphate of A1493.

Ring II (2-deoxystreptamine): The amino groups at positions 1 and 3 are crucial for hydrogen bonding with U1495(O4) and G1494(N7).

Ring III (Garosamine): The 2''-hydroxyl group can form hydrogen bonds with G1405(O2) and U1406(O4). The aminomethyl group at position 3''' interacts with G1405(N7).

These interactions collectively stabilize the Gentacycol-rRNA complex, leading to the inhibition of protein synthesis and ultimately bacterial cell death.

Table 2: Specific Hydrogen Bond and Ionic Interactions between Gentacycol C1a and 16S rRNA

| Gentacycol Ring/Group | Interacting rRNA Nucleotide | Interaction Type |

|---|---|---|

| Ring I (6'-amino) | A1493 (phosphate) | Hydrogen Bond |

| Ring II (1-amino) | U1495 (O4) | Hydrogen Bond |

| Ring II (3-amino) | G1494 (N7) | Hydrogen Bond |

| Ring III (2''-hydroxyl) | G1405 (O2) | Hydrogen Bond |

| Ring III (2''-hydroxyl) | U1406 (O4) | Hydrogen Bond |

| Ring III (3'''-aminomethyl) | G1405 (N7) | Hydrogen Bond |

Molecular Dynamics Simulations of Gentamicin-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. All-atom MD simulations of Gentacycol bound to the ribosomal A-site, solvated in a water box with ions, allow researchers to observe the conformational changes and flexibility of both the drug and its target. These simulations have shown that the key hydrogen bonds identified in docking studies are stable over time, reinforcing their importance in the binding mechanism. MD studies have also been employed to investigate the interaction of Gentacycol with drug delivery systems, such as poly-(lactide-co-glycolate) (PLGA) nanoparticles, to understand the structural and dynamical properties of these systems.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of Gentacycol. These methods can calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. Such calculations have been used to study the geometric and energetic properties of Gentacycol and its derivatives, helping to explain how structural modifications can influence its stability and activity. For instance, the ionization potentials of new Gentacycol derivatives have been calculated using both B3LYP and Hartree-Fock (HF) methods.

In Silico Screening and Virtual Ligand Discovery for Novel Modulators or Synergistic Agents

The detailed understanding of Gentacycol's binding mode derived from computational studies provides a foundation for in silico screening. Virtual libraries containing thousands or even millions of compounds can be computationally screened to identify molecules that could potentially bind to the same site or allosteric sites on the ribosome. This approach can lead to the discovery of novel modulators that could enhance the activity of Gentacycol or act as synergistic agents, potentially overcoming resistance. Pharmacophore models, which define the essential 3D arrangement of functional groups required for binding, can be generated from the Gentacycol-rRNA complex structure to guide these virtual screening campaigns.

Computational Approaches for Understanding and Predicting Resistance Mechanisms (e.g., Modeling Target Mutations, Enzyme-Substrate Interactions)

A significant challenge in antibiotic therapy is the emergence of bacterial resistance. Computational methods are being used to understand and predict these resistance mechanisms. For Gentacycol, this includes modeling the effects of mutations in the 16S rRNA A-site. By introducing these mutations in silico, researchers can predict how they will affect Gentacycol binding affinity and, consequently, its efficacy. Additionally, computational models can simulate the interactions between Gentacycol and aminoglycoside-modifying enzymes, which are a common cause of resistance. These models can help in designing new Gentacycol derivatives that are less susceptible to enzymatic modification. Machine learning approaches are also being increasingly utilized to predict antimicrobial resistance phenotypes from genomic data.

Analytical Methodologies for Gentamicin Research and Characterization

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are fundamental for the analysis of Gentamicin (B1671437), a complex mixture of structurally similar components. These methods are favored over microbiological assays for their specificity and ability to differentiate and quantify individual components and impurities.

Gentamicin is an aminoglycoside antibiotic produced by Micromonospora purpurea. It is primarily a mixture of five major components: C1, C1a, C2, C2a, and C2b, along with several minor components. A significant analytical challenge is that these compounds are hydrophilic and lack a strong UV-absorbing chromophore, making detection difficult with standard techniques.

Ultra-High Performance Liquid Chromatography (UPLC) in Trace Analysis

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it ideal for trace analysis.

A UPLC method coupled with a QDa Mass Detector has been developed for the qualitative and quantitative analysis of Gentamicin and its impurities, achieving separation of five major components and related impurities within 35 minutes without derivatization. This method demonstrates high sensitivity, with a limit of detection (LOD) for the impurity sisomicin (B1680986) at 0.03 µg/mL and a limit of quantification (LOQ) at 0.1 µg/mL. UPLC-MS/MS is also used to quantify urinary biomarkers of drug-induced kidney injury in studies involving Gentamicin. The combination of UPLC's separation power with the sensitivity and specificity of mass spectrometry makes it a powerful tool for analyzing complex samples and detecting trace-level components.

Spectroscopic Characterization (e.g., FTIR, NMR, Mass Spectrometry, UV-Visible Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Gentamicin.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the Gentamicin molecule. The FTIR spectrum of Gentamicin sulfate (B86663) shows characteristic absorption bands corresponding to N-H bending vibrations (around 1631 and 1531 cm⁻¹) and N-H and alkyl C-H stretching vibrations (around 3400 and 2960 cm⁻¹). This technique can be used to differentiate Gentamicin from other similar aminoglycoside antibiotics and has been applied to quantify Gentamicin in antibiotic lock solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural analysis of Gentamicin components. NMR can be used to identify and quantify the individual components (C1, C1a, C2, C2a, and C2b) in a sample without the need for reference standards, which is an advantage over chromatographic methods. It has also been employed to study the metabolic effects of Gentamicin on bacteria like Escherichia coli, demonstrating its utility in antimicrobial susceptibility studies.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique of choice for the detection and identification of Gentamicin and its impurities, especially since it does not require derivatization. It is often coupled with liquid chromatography (LC-MS or UPLC-MS). Electrospray Ionization (ESI) is a common ionization technique used for these analyses. Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the parent ions, which is crucial for identifying unknown impurities.

UV-Visible Spectroscopy: Direct UV-Visible spectrophotometry is generally not suitable for the quantitative determination of Gentamicin due to its low absorbance in the UV-Vis domain. However, indirect methods have been developed. One such method involves forming a complex with copper (II) ions, which increases the UV-Vis light-absorbing capacity, allowing for indirect quantification. Another approach is derivatization with reagents like o-phthalaldehyde (B127526) to produce a chromophoric product. While simple, UV-Vis methods for Gentamicin often serve as assays for total content rather than for separating individual components.

Table 2: Summary of Spectroscopic Techniques for Gentamicin Characterization

| Technique | Application | Key Findings/Parameters | Source |

|---|---|---|---|

| FTIR | Functional group identification | N-H stretching (~3400 cm⁻¹), N-H bending (~1631, 1531 cm⁻¹) | |

| NMR | Structural elucidation, component quantification | Identification of characteristic signals for each gentamicin congener without reference standards. | |

| Mass Spectrometry | Identification and quantification of components and impurities | High sensitivity and specificity; fragmentation patterns used for structural confirmation. | |

| UV-Visible | Indirect quantification | Direct analysis is insensitive; derivatization or complexation is required. λmax ~202-207 nm (native), ~291 nm (Cu²⁺ complex). |

Advanced Research Topics and Future Directions in Gentamicin Studies

Strategies for Combating Antimicrobial Resistance to Gentamicin (B1671437)

Combating gentamicin resistance requires multifaceted approaches targeting the mechanisms bacteria employ to evade its effects. These mechanisms include enzymatic modification, target site modification through enzymes or chromosomal mutations, and efflux pumps. creative-diagnostics.comnih.gov

Development of Novel Drug Combinations and Adjuvants to Enhance Gentamicin Activity

Combination therapies, involving antibiotic-antibiotic or antibiotic-adjuvant combinations, are a key strategy to combat antibiotic resistance and potentially restore the efficacy of existing antibiotics like gentamicin. mdpi.com Adjuvants are compounds that can enhance an antibiotic's activity by directly targeting resistance mechanisms, inhibiting efflux pumps, or disrupting bacterial signaling pathways. mdpi.com Research is exploring antimicrobial peptidomimetics as potential adjuvants due to their activity against resistant bacteria. mdpi.com Studies have shown that combining gentamicin with certain peptidomimetics can mitigate the development of resistance in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com Checkerboard assays have demonstrated synergistic activity with gentamicin-peptidomimetic combinations against both Gram-positive and Gram-negative bacterial strains. mdpi.com Another area of investigation involves combining gentamicin with other antibiotics, such as the synergistic interaction observed with cefotaxime (B1668864) against Escherichia coli encoding blaCTX-M-1, where the Minimum Inhibitory Concentration (MIC) of cefotaxime was significantly reduced in the presence of gentamicin. mdpi.com

Exploration of Non-Antibiotic Modulators of Resistance

The repurposing of non-antibiotic drugs is being explored as a strategy to combat antimicrobial resistance. bohrium.com Some non-antibiotic compounds, including certain antidepressants and antipsychotics, have shown antimicrobial activity or the ability to modulate the effectiveness of antibiotics like gentamicin. mdpi.comnih.gov Studies have indicated that certain non-antibiotic drugs, such as fluoxetine (B1211875) and sertraline, can enhance the activity of gentamicin against bacteria like Pseudomonas aeruginosa and E. coli. mdpi.com This suggests that non-antibiotic modulators could potentially be used in combination with gentamicin to overcome resistance.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Resistance and Mechanism Studies

'Omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools providing comprehensive insights into biological systems. humanspecificresearch.orgscielo.org.mxuninet.edunih.gov These technologies are increasingly being integrated into studies investigating antibiotic resistance mechanisms and the mode of action of antimicrobial compounds. frontiersin.org Genomic approaches can help identify resistance targets by comparing the DNA sequences of resistant and susceptible bacteria. frontiersin.org Proteomic and transcriptomic analyses can reveal differential gene and protein expression in bacteria treated with antimicrobials, aiding in target identification. frontiersin.org Metabolomics allows for the comparison of metabolic profiles of treated and untreated bacteria, potentially leading to the identification of drug targets. frontiersin.org The application of these technologies provides deeper and more robust data, with greater potential to reveal new therapeutic targets than conventional assays. frontiersin.org

Development and Validation of Predictive Preclinical Models for Efficacy and Resistance Profiling

Predictive preclinical models are essential for evaluating the efficacy of gentamicin and profiling resistance development before clinical trials. Rodent infection models are generally considered predictive of human disease. embopress.org Pharmacokinetic-pharmacodynamic (PK/PD) models are being developed to describe the time course of gentamicin's bactericidal activity and the development of adaptive resistance. researchgate.netnih.gov These models can help investigate different dosing schedules and predict bacterial killing effects. researchgate.net Studies using in vitro time-kill curve experiments with bacteria like Escherichia coli are used to develop and fit these semimechanistic PK/PD models. researchgate.net Preclinical evaluations in animal models, such as rabbit models for device-related infections, are used to assess the efficacy and pharmacokinetics of gentamicin delivery methods, such as gentamicin-containing extracellular-matrix envelopes. nih.gov These models help determine local antibiotic concentrations and systemic exposure, which is crucial for optimizing treatment and potentially mitigating resistance development. nih.gov

Exploration of Gentamicin's Broader Molecular and Biological Interactions Beyond Primary Antibacterial Effects (e.g., DNase I inhibition, ribosome recycling)

While gentamicin's primary antibacterial mechanism involves inhibiting bacterial protein synthesis by binding to the 16S ribosomal RNA (rRNA) subunit of the bacterial 30S ribosome, research is exploring its other molecular and biological interactions. mims.comnih.gov Aminoglycosides, including gentamicin, bind to the 16S rRNA component of the 30S subunit, altering the interaction between the mRNA codon and the ribosome and affecting the binding of incoming tRNAs, leading to mistranslated proteins. nih.gov Beyond this, aminoglycosides can also prevent subunit separation during ribosome recycling and cause translation errors by stabilizing the binding of non-cognate tRNAs. nih.gov Some studies also suggest that aminoglycosides can displace functional metal ions, potentially affecting enzymes like RNase P. nih.gov Further research into these broader interactions could uncover additional therapeutic potential or provide insights into resistance mechanisms.

Methodological Innovations in Gentamicin Synthesis and Chemical Modification

Innovations in the synthesis and chemical modification of gentamicin are being pursued to develop new derivatives with improved properties, such as enhanced efficacy against resistant strains or altered pharmacokinetic profiles. Gentamicin is traditionally produced through fermentation, but semi-synthesis and biological conversion are also employed. seplite.com Semi-synthesis combines natural source extraction with chemical synthesis to potentially create compounds with improved structure and effectiveness. seplite.com Chemical modification at specific positions of the gentamicin molecule, such as the 3''-position, can lead to new analogues with altered antibacterial properties. doi.org Techniques like selective acetylation and de-N-methylation are used in these modification processes. doi.org Research also focuses on optimizing purification processes using methods like ion exchange chromatography to ensure the purity and quality of gentamicin sulfate (B86663). seplite.com

Application of Artificial Intelligence and Machine Learning in Gentamicin Discovery, Optimization, and Resistance Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across various stages of antibiotic research and development, including the study of existing antibiotics like gentamicin. These computational approaches offer powerful tools for analyzing large datasets, identifying patterns, and making predictions that can accelerate discovery, optimize properties, and, critically, predict resistance. frontiersin.orgnih.gov

Discovery and Optimization:

Furthermore, AI and ML can be applied to optimize fermentation processes for antibiotic production. For instance, a framework combining computer vision with deep learning has been developed for the high-throughput screening of high gentamicin-producing mutants, achieving a high correlation coefficient (R²) of 0.9862 for gentamicin C1a titer prediction. researchgate.net Machine learning models, such as Random Forest, have also been used to predict optimal heating strategies in fermentation, leading to increased yields. researchgate.net

Resistance Prediction:

One of the most significant applications of AI and ML in the context of antibiotics like gentamicin is the prediction of antimicrobial resistance (AMR). frontiersin.orgnih.govmbzuai.ac.aemdpi.commedrxiv.orgarxiv.orgnih.govbinasss.sa.crnih.gov The rise of drug-resistant bacteria poses a major global health threat, and AI/ML can help predict which microorganisms are likely to develop resistance to certain drugs by analyzing patterns in antimicrobial use and resistance data. frontiersin.orgnih.gov

Machine learning models can be trained on various types of data, including electronic health records (EHRs), whole-genome sequencing (WGS) data, and antibiotic susceptibility testing (ABST) data. mbzuai.ac.aemdpi.comarxiv.orgnih.govnih.gov By analyzing this data, these models can predict resistance profiles and identify patients at risk for AMR. nih.govmbzuai.ac.aenih.gov

Several studies have demonstrated the potential of ML models in predicting gentamicin resistance. For example, a new machine-learning method analyzing electronic medical records showed the highest accuracy in predicting gentamicin resistance in P. aeruginosa at a rate of 76% using the Multimodal InfoMax (MMIM) fusion mechanism, according to the AUROC metric. mbzuai.ac.ae Researchers have also used K-mer machine learning approaches with Pseudomonas aeruginosa whole-genome sequencing data to generate predictive models and identify biomarkers of resistance to gentamicin. mdpi.com Machine learning based on WGS has also been used to predict the resistance of gentamicin to Escherichia coli. mdpi.com Deep learning of single-cell subcellular phenotypes has been utilized for determining antimicrobial susceptibility in Escherichia coli for various antibiotics, including gentamicin. mdpi.com

Studies have also explored the use of ML models, such as XGBoost, to predict resistance to several antibiotics, including gentamicin, in bloodstream infections caused by Enterobacterales species using hospital and community data. medrxiv.orgnih.gov While the predictive performance can be modest, these models could potentially increase the proportion of patients receiving active empirical treatment. medrxiv.orgnih.gov Machine learning models have also been developed to predict antimicrobial resistance using ABST data from patients with skin and soft tissue infections, with the class attribute, antibiotic resistance, being binary for gentamicin and other antibiotics. arxiv.org

AI and ML models can also contribute to antimicrobial stewardship programs by optimizing antibiotic use and predicting which patients are at risk of developing a resistant infection. nih.govbinasss.sa.cr

Data and Models:

The application of AI/ML in this field relies heavily on the availability of high-quality data. nih.gov This data can include genomic sequences, single-nucleotide polymorphisms (SNPs), patient clinical and demographic features, and antibiotic susceptibility results. arxiv.orgnih.gov